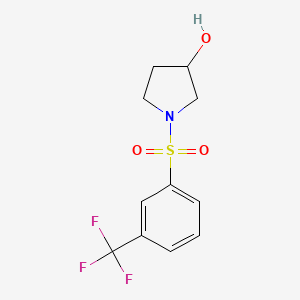

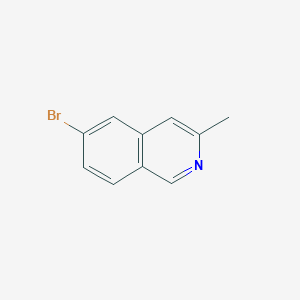

![molecular formula C21H26N2O B2875023 {1-[2-(1,3-dihydro-2H-isoindol-2-ylmethyl)phenyl]-4-piperidinyl}methanol CAS No. 860611-13-8](/img/structure/B2875023.png)

{1-[2-(1,3-dihydro-2H-isoindol-2-ylmethyl)phenyl]-4-piperidinyl}methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

There are several studies that discuss the synthesis of isoindole-1,3-(2H) dione derivatives, which are structurally similar to the compound . These studies detail the synthesis of new isoindole-1,3-(2H) dione derivatives through various chemical reactions and procedures .Molecular Structure Analysis

The molecular structure of isoindole-1,3-(2H) dione derivatives has been analyzed in several studies . These studies have confirmed the structure of these compounds using various analytical and spectral methods .Chemical Reactions Analysis

The chemical reactions involving isoindole-1,3-(2H) dione derivatives have been studied . These studies have detailed the reactions of these compounds with various reagents and under different conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of isoindole-1,3-(2H) dione derivatives have been analyzed in several studies . These studies have determined various properties of these compounds, such as their solubility, stability, and reactivity .Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .

Biochemical Pathways

Indole derivatives are known to impact a wide range of biological activities, suggesting they may affect multiple biochemical pathways .

Pharmacokinetics

A related compound, lenalidomide, has a protein binding of 227-292% and is excreted unchanged in urine 65-85% . The volume of distribution is 86 Litres, and the biological half-life varies .

Result of Action

Indole derivatives are known to possess various biological activities, suggesting that they may have diverse molecular and cellular effects .

Advantages and Limitations for Lab Experiments

IPM has several advantages for use in laboratory experiments. It is a non-toxic compound with a low toxicity profile, making it safe for use in laboratory experiments. It is also relatively easy to synthesize, making it a cost-effective option for laboratory experiments. Additionally, IPM is a small molecule, which makes it easier to study its interactions with various molecular targets. However, IPM has some limitations for laboratory experiments, such as its relatively short half-life and its potential to interact with other compounds.

Future Directions

In the future, IPM could be further studied for its potential therapeutic effects in a variety of diseases, such as cancer, inflammation, and neurodegenerative diseases. Additionally, IPM could be studied for its potential effects on the cardiovascular system, as well as its potential to interact with other compounds. Additionally, IPM could be studied for its potential to be used as a drug delivery system, as its small size and low toxicity make it an attractive option for drug delivery. Finally, IPM could be studied for its potential interactions with other small molecules, as well as its potential to be used in combination with other drugs.

Synthesis Methods

IPM can be synthesized using a variety of methods, such as the Suzuki-Miyaura cross-coupling reaction, the Heck reaction, and the Ullmann reaction. In the Suzuki-Miyaura cross-coupling reaction, a boronic acid is reacted with an aryl halide in the presence of a palladium catalyst to form a carbon-carbon bond. The Heck reaction involves the reaction of an aryl halide with an alkene in the presence of a palladium catalyst. The Ullmann reaction involves the reaction of an aryl halide with an organometallic compound in the presence of a copper catalyst.

Scientific Research Applications

IPM has been studied extensively in scientific research, particularly in the areas of cancer, inflammation, and neurodegenerative diseases. In cancer research, IPM has been found to have anti-tumor effects in various types of cancer, including breast, colon, prostate, and ovarian cancer. IPM has also been studied for its anti-inflammatory effects, with studies showing that it can inhibit the production of inflammatory mediators and reduce inflammation in animal models. In the area of neurodegenerative diseases, IPM has been found to have neuroprotective effects, with studies showing that it can protect neurons from damage and improve cognitive function in animal models.

Properties

IUPAC Name |

[1-[2-(1,3-dihydroisoindol-2-ylmethyl)phenyl]piperidin-4-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O/c24-16-17-9-11-23(12-10-17)21-8-4-3-7-20(21)15-22-13-18-5-1-2-6-19(18)14-22/h1-8,17,24H,9-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKVYEZDWVBYVLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CO)C2=CC=CC=C2CN3CC4=CC=CC=C4C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

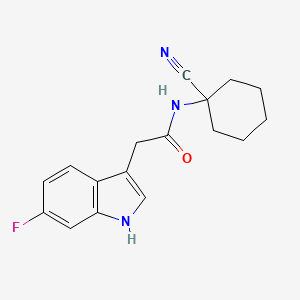

![Tert-butyl (2S)-2-[4-(prop-2-enoylamino)piperidine-1-carbonyl]pyrrolidine-1-carboxylate](/img/structure/B2874948.png)

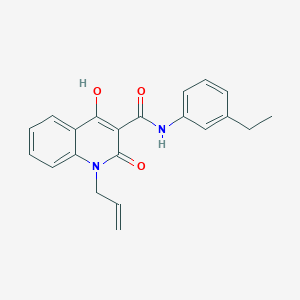

![N-(1-cyclohexyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-N-methylbenzenesulfonamide](/img/structure/B2874949.png)

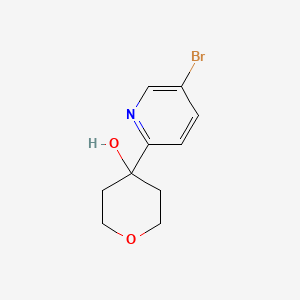

![N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2874951.png)

![N-[Cyano-(2,4-difluorophenyl)methyl]-2,4,5-trifluoro-3-hydroxybenzamide](/img/structure/B2874952.png)

![2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenylacetamide](/img/structure/B2874957.png)

![N-(3,4-dimethylphenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2874962.png)